(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its complex structure, which includes a bromobenzoyl group, an imino group, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis , which is the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . This inhibition prevents the conversion of tyrosine into melanin, thereby reducing melanin production .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This results in a decrease in melanin production, which can lead to a reduction in pigmentation.
Pharmacokinetics
The effectiveness of the compound suggests that it is likely to have sufficient bioavailability to interact with its target, tyrosinase .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin production . This can result in a reduction of pigmentation in cells, which could potentially be used in the treatment of pigmentation disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Bromobenzoyl Group: The next step involves the bromination of the benzo[d]thiazole core using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Imino Group: The imino group is introduced by reacting the brominated benzo[d]thiazole with an appropriate amine or imine precursor under controlled conditions.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction, typically using ethyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: Studies have shown that derivatives of benzo[d]thiazole exhibit antimicrobial properties, making this compound a candidate for further investigation.
Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, warranting research into its cytotoxic effects.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, which lacks the bromobenzoyl and ethyl acetate groups.
2-Bromobenzoyl Derivatives: Compounds with similar bromobenzoyl groups but different core structures.
Imino Derivatives: Compounds with imino groups attached to various aromatic systems.
Uniqueness
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-2-24-16(22)11-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFSEPMCOLHWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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